molecular formula C11H20ClNO4 B1422773 (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate CAS No. 40224-39-3

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate

Cat. No. B1422773
CAS RN: 40224-39-3
M. Wt: 265.73 g/mol
InChI Key: NHUFQUUQDKNIOP-QMMMGPOBSA-N
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Description

“(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate” is a chemical compound. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of Boc-protected amino acids can be accomplished by stirring a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) suspended in water at ambient temperature . This is an example of an on-water reaction . The Boc group can also be added to amines in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Scientific Research Applications

  • Crystallography and Molecular Conformation :

    • The compound has been studied for its ability to form polymorphic forms in crystallography. It shows unique molecular conformations, which are essential in understanding peptide structures and interactions (Gebreslasie, Jacobsen, & Görbitz, 2011).
  • Synthesis of Peptide Analogues :

    • It's used in the synthesis of angiotensinogen analogues, acting as a potent inhibitor of human plasma renin, significant in hypertension research (Thaisrivongs et al., 1987).
    • Efficient synthesis techniques have been developed for benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates using this compound, which is crucial for peptide synthesis and drug development (Koseki, Yamada, & Usuki, 2011).
  • Development of Non-Natural Amino Acids :

    • It has been used as a key intermediate in the synthesis of enantiopure non-natural alpha-amino acids, which are valuable in designing peptide-based therapeutics (Constantinou-Kokotou et al., 2001).
  • Chemical Transformations and Synthesis :

    • Research has focused on its use in various chemical transformations, such as the synthesis of polymers and the study of their properties, which is significant in materials science (Gao, Sanda, & Masuda, 2003).
  • Pharmaceutical Synthesis :

    • It's been employed in the synthesis of potential pharmaceutical compounds like stemofoline, an alkaloid with potential therapeutic benefits (Thomas & Vickers, 2009).
  • Environmental Chemistry :

    • This compound has applications in environmentally benign polymer synthesis, for instance, in the production of biocompatible polymers via copolymerization with carbon dioxide, which is crucial in developing sustainable materials (Tsai, Wang, & Darensbourg, 2016).

properties

IUPAC Name

chloromethyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO4/c1-7(2)8(9(14)16-6-12)13-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUFQUUQDKNIOP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCCl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate

CAS RN

40224-39-3
Record name chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure as described in Example 17 Step 1 using 2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid (1 g, 4.6 mmol) in DCM (25 mL) and H2O (25 mL), NaHCO3 (1.55 g, 18.4 mmol), TBAHSO4 (156 mg, 0.46 mmol) and a solution of chloromethyl sulfochloridate (559 μL, 5.5 mmol) in DCM (5 mL). The title compound was obtained as colorless oil (877 mg, 71.8%). The title compound was characterized by 1H NMR as shown below:
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Yield
71.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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